molecular formula C19H26N4O4S B2627519 phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1428362-82-6

phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2627519
CAS No.: 1428362-82-6
M. Wt: 406.5
InChI Key: ZXESFROYUJFZTO-UHFFFAOYSA-N
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Description

Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods to synthesize and characterize compounds structurally related to "phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate". These methods aim to create derivatives with potential biological activities, including antimicrobial and antiproliferative effects. For instance, the synthesis of heterocycles based on pyrazole sulfonamide derivatives has been explored for their potential antimicrobial activities. These compounds were synthesized through reactions involving sulfonamides and pyrazole derivatives, leading to a variety of heterocyclic compounds (El‐Emary, Al-muaikel, & Moustafa, 2002; Bhavsar, Nikam, Gangurde, & Toche, 2014).

Biological Activities

Anticancer Activity

Several studies have focused on the antiproliferative and anticancer activities of pyrazole sulfonamide derivatives. These compounds were evaluated for their potential to inhibit cancer cell growth, showing promising results against various cancer cell lines. The synthesis and characterization of these derivatives, followed by in vitro evaluation of their anticancer activity, highlight their potential as therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014; El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).

Antimicrobial and Antiviral Activity

Compounds related to "this compound" have also been investigated for their antimicrobial and antiviral properties. The synthesis of novel pyrazole-based sulfonamide derivatives and their evaluation against various microbial pathogens and viruses have indicated significant antimicrobial and antiviral activities. These findings suggest the potential of these compounds in developing new therapeutic agents for treating infectious diseases (Unnissa, Nisha, & Reddy, 2015; Bernardino et al., 2007).

Biochemical Analysis

Biochemical Properties

Phenyl 4-((1,3,5-trimethyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with amine oxidases, where the compound acts as an inhibitor. This inhibition is crucial for regulating the metabolism of biogenic amines, which are involved in neurotransmission and other physiological processes . Additionally, this compound may interact with other enzymes involved in metabolic pathways, further affecting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For example, it can inhibit the activity of amine oxidases by binding to their active sites, preventing the oxidation of biogenic amines . This inhibition can lead to changes in neurotransmitter levels and other physiological effects. Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its inhibition of amine oxidases can lead to changes in the levels of biogenic amines and their metabolites . Additionally, the compound may influence other metabolic pathways, such as those involved in energy production and cellular respiration.

Properties

IUPAC Name

phenyl 4-[[(1,3,5-trimethylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-18(15(2)22(3)21-14)28(25,26)20-13-16-9-11-23(12-10-16)19(24)27-17-7-5-4-6-8-17/h4-8,16,20H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXESFROYUJFZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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